molecular formula C14H9Cl4N3O B14176656 2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride CAS No. 861322-29-4

2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride

Cat. No.: B14176656
CAS No.: 861322-29-4
M. Wt: 377.0 g/mol
InChI Key: VHNCDIYEINKKNG-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide is a synthetic organic compound characterized by the presence of multiple chlorine atoms and a hydrazono functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation Reaction: The hydrazone intermediate is then acylated using 2-chloroacetyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The hydrazono group can be reduced to the corresponding amine using reducing agents such as sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Potassium permanganate or hydrogen peroxide under controlled conditions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

    Reduction: Corresponding amine derivatives.

    Oxidation: Various oxidized products depending on the reaction conditions.

Scientific Research Applications

2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: Investigation of its properties for use in the development of new materials with specific characteristics.

    Biological Studies: Research into its biological activity and potential as a bioactive molecule.

    Industrial Applications: Potential use in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The chlorine atoms may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide
  • 2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]ethanamide
  • 2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]propanamide

Uniqueness

2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide is unique due to its specific arrangement of chlorine atoms and the hydrazono group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

861322-29-4

Molecular Formula

C14H9Cl4N3O

Molecular Weight

377.0 g/mol

IUPAC Name

2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride

InChI

InChI=1S/C14H9Cl4N3O/c15-8-5-6-12(10(17)7-8)20-21-13(18)14(22)19-11-4-2-1-3-9(11)16/h1-7,20H,(H,19,22)

InChI Key

VHNCDIYEINKKNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=NNC2=C(C=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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